

Elucidating the Structure of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxynicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **2-Hydroxy-5-methoxynicotinic acid**. While direct experimental data for this specific compound is not extensively available in public databases, this document outlines a standard analytical workflow and presents predicted spectroscopic data based on structurally similar compounds. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel nicotinic acid derivatives.

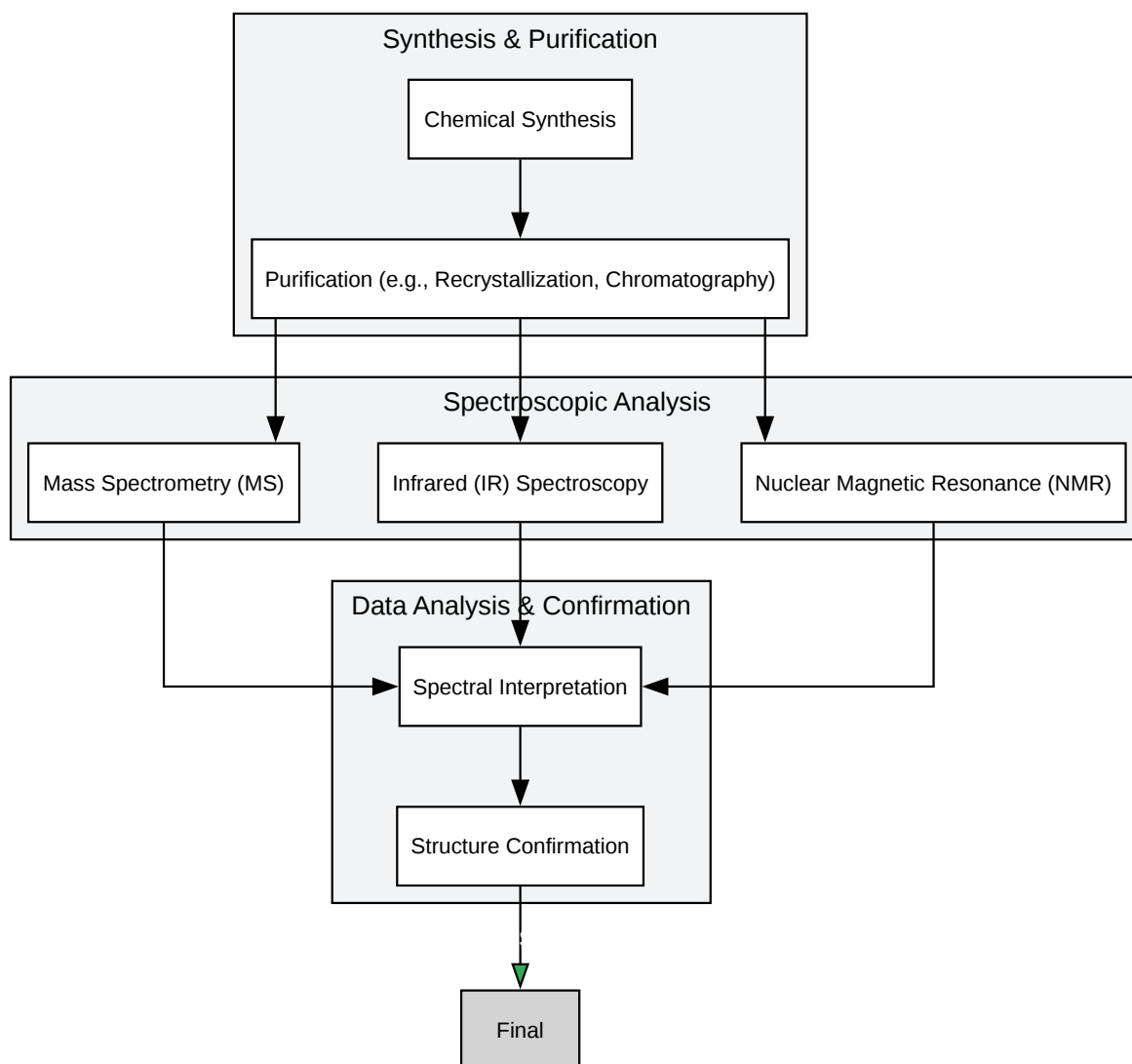
Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for **2-Hydroxy-5-methoxynicotinic acid** is presented below. These values are computationally derived and provide a preliminary understanding of the molecule's characteristics.

Property	Predicted Value
Molecular Formula	C ₇ H ₇ NO ₄
Molecular Weight	169.14 g/mol
XLogP3	0.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Exact Mass	169.03750804 g/mol
Topological Polar Surface Area	79.9 Å ²

Proposed Workflow for Structure Elucidation

The structural confirmation of a newly synthesized compound like **2-Hydroxy-5-methoxynicotinic acid** requires a multi-faceted analytical approach. The following workflow outlines the key experimental stages, from initial synthesis to final structural verification.



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Caption: A typical experimental workflow for the synthesis and structural elucidation of a novel chemical compound.

Molecular Structure

The proposed chemical structure of **2-Hydroxy-5-methoxynicotinic acid** is depicted below. The elucidation of this structure relies on the comprehensive analysis of spectroscopic data.

Caption: Chemical structure of **2-Hydroxy-5-methoxynicotinic acid**.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-Hydroxy-5-methoxynicotinic acid** based on the analysis of structurally related analogs.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~10.0 - 11.0	Singlet (broad)	1H	-OH
~8.0 - 8.2	Singlet	1H	H-6 (Pyridine ring)
~7.4 - 7.6	Singlet	1H	H-4 (Pyridine ring)
~3.8 - 3.9	Singlet	3H	-OCH ₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~170	-COOH
~165	C-2
~150	C-5
~145	C-6
~120	C-3
~110	C-4
~56	-OCH ₃

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
~3200	Broad	O-H stretch (Phenolic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium-Strong	C=C and C=N stretching (Pyridine ring)
~1250	Strong	C-O stretch (Aryl ether)

Mass Spectrometry Data

m/z	Interpretation
169	[M] ⁺ (Molecular Ion)
152	[M - OH] ⁺
124	[M - COOH] ⁺
109	[M - COOH - CH ₃] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A greater number of scans will be required compared to ¹H NMR.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

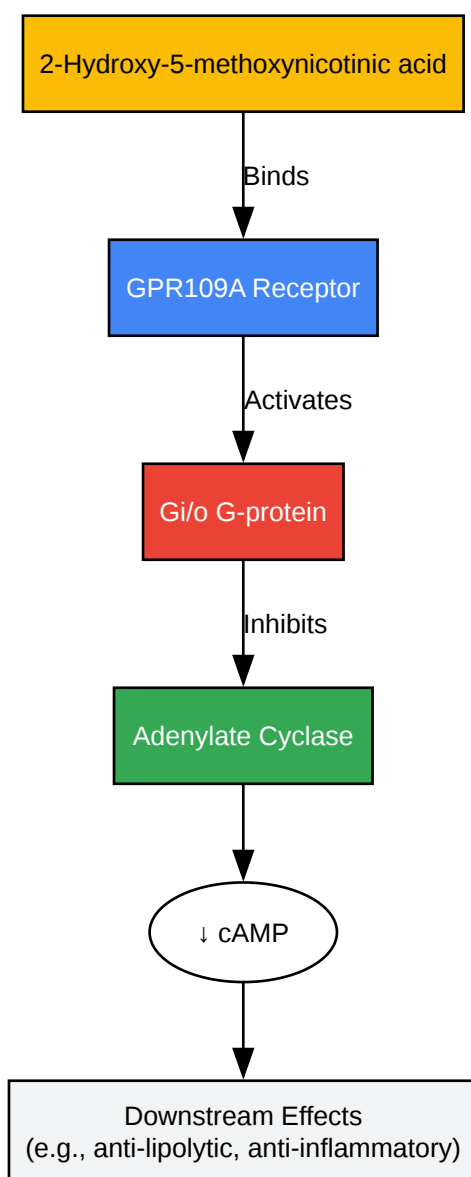
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:

- ESI: Infuse the sample solution directly into the source. Acquire data in both positive and negative ion modes.
- EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives are known to interact with various biological pathways. While the specific targets of **2-Hydroxy-5-methoxynicotinic acid** are yet to be determined, a plausible mechanism of action could involve the G-protein coupled receptor, GPR109A (also known as niacin receptor 1).



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Caption: A potential signaling pathway for **2-Hydroxy-5-methoxynicotinic acid** via the GPR109A receptor.

This guide provides a foundational framework for the structural elucidation of **2-Hydroxy-5-methoxynicotinic acid**. The combination of predicted data and standardized experimental protocols offers a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further experimental validation is necessary to confirm the precise spectroscopic characteristics and biological activity of this compound.

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